molecular formula C11H8F6O2 B1373843 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid CAS No. 1092460-63-3

3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1373843
CAS No.: 1092460-63-3
M. Wt: 286.17 g/mol
InChI Key: POPIIFPERMLVHR-UHFFFAOYSA-N
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Description

3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is notable for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid typically involves the reaction of 2,4-bis(trifluoromethyl)benzene with propionic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propionic acid reacts with 2,4-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylpropionic acids.

Scientific Research Applications

3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of signaling pathways and inhibition of specific enzymes, contributing to its observed biological effects.

Comparison with Similar Compounds

  • 2,4-Bis(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 2,5-Bis(trifluoromethyl)hydrocinnamic acid

Comparison: 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid is unique due to its specific substitution pattern and the presence of a propionic acid moiety. This distinguishes it from other similar compounds, which may have different substitution patterns or functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

3-[2,4-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1,3,5H,2,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPIIFPERMLVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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